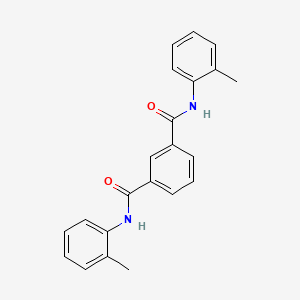
N-(2-bromophenyl)-4-(dimethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-4-(dimethylamino)benzamide is a chemical compound of interest due to its structural and functional properties. Research in this area explores its synthesis, molecular structure, chemical reactions, and both physical and chemical properties. This compound, like others in its class, is studied for various potential applications in material science, chemistry, and pharmacology, focusing on its inherent properties rather than specific applications or biological effects.
Synthesis Analysis
The synthesis of derivatives similar to N-(2-bromophenyl)-4-(dimethylamino)benzamide, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, involves specific reactions yielding good yields and characterized spectroscopically. The synthesis process often includes halogenation, amidation, and the use of catalytic agents to achieve the desired chemical structure, demonstrating the compound's accessibility for further study and application (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like X-ray crystallography, providing insights into their crystal packing, stabilized mainly by hydrogen bonds and π-interactions. This structural information is crucial for understanding the compound's chemical behavior and potential interactions with other molecules (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving N-(2-bromophenyl)-4-(dimethylamino)benzamide derivatives are influenced by their functional groups, leading to various interactions, including hydrogen bonding and π-interactions. These interactions play a significant role in the compound's stability and reactivity, affecting its behavior in different chemical environments (Saeed et al., 2020).
科学的研究の応用
Catalyzed Synthesis Applications
Copper(I) iodide-catalyzed synthesis research highlights the utility of 2-dimethylamino-1-benzothiophen-6-ol as a key intermediate in synthesizing selective estrogen receptor modulators like Raloxifene and its analogs. This emphasizes the compound's role in facilitating the preparation of biologically relevant molecules through efficient synthetic routes (Petrov, Popova, & Androsov, 2015).
Antifungal Activity
Research on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives with antifungal activity underscores the chemical's potential in bioactive molecule development. These derivatives showed promising results against phytopathogenic fungi and yeast, indicating their potential as antifungal agents (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).
Structural and Molecular Interaction Studies
The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, reveal insights into the molecular interactions and stability of these compounds. This research provides valuable information on the compounds' solid-state structures and their potential applications in materials science and drug design (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Corrosion Inhibition
The corrosion inhibition efficiency and adsorption behavior of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants at carbon steel/hydrochloric acid interface study showcase the potential of these compounds in protecting metals against corrosion. This application is crucial in industrial settings where metal longevity and integrity are of paramount importance (Tawfik, 2015).
作用機序
特性
IUPAC Name |
N-(2-bromophenyl)-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-18(2)12-9-7-11(8-10-12)15(19)17-14-6-4-3-5-13(14)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOWTVUOCPGLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-(dimethylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)
![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)
![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)
![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)

![4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5527240.png)
![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)
![1-(2-furoyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine](/img/structure/B5527258.png)

![1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5527272.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5527285.png)
![[4-(1,3-benzodioxol-5-ylacetyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5527286.png)